2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Catalog No.
S523649
CAS No.
92-74-0
M.F
C19H17NO3
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hyd...

CAS Number

92-74-0

Product Name

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)

InChI Key

NXIGDUAONGBUKR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O

solubility

Soluble in DMSO

Synonyms

C.I. 37558; Azotol OF; Naphtazol OP; NSC 50681;

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O

The exact mass of the compound 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is 307.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50681. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is a chemical compound with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol. It is characterized by a naphthalene backbone substituted with a carboxamide group and an ethoxyphenyl moiety, along with a hydroxyl group at the 3-position of the naphthalene ring. This structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and dye manufacturing .

There is no scientific literature readily available on the specific mechanism of action of Naphthol AS-PH.

Future Research Directions

While the specific uses of Naphthol AS-PH in scientific research are unclear, further investigations could explore its potential applications in various fields. Some possibilities include:

  • Organic synthesis: The presence of functional groups suggests Naphthol AS-PH might serve as a starting material or intermediate in the synthesis of other complex organic molecules.
  • Material science: The aromatic structure could be of interest for research in the development of novel materials with specific properties.
  • Biological studies: Depending on its biological activity, Naphthol AS-PH could be investigated for its potential interactions with biological systems or its role in specific processes.
Typical of amides and phenolic compounds:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has been studied for its potential biological activities, particularly in pharmacology:

  • Antimicrobial Activity: Some derivatives of naphthalenecarboxamides exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Antioxidant Properties: Compounds with hydroxyl groups often show antioxidant activity, which may help in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Certain studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- typically involves multi-step organic reactions:

  • Formation of Naphthalenecarboxylic Acid: Starting from naphthalene, a carboxylic acid can be formed through oxidation reactions.
  • Amidation: The carboxylic acid is then reacted with an appropriate amine (in this case, 2-ethoxyphenylamine) under coupling conditions (e.g., using coupling agents like DCC or EDC).
  • Hydroxylation: The introduction of the hydroxyl group at the 3-position can be achieved through selective electrophilic aromatic substitution or reduction methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has various applications across different fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Dyes and Pigments: Its structural characteristics allow it to be used as an intermediate in synthesizing dyes, particularly disperse dyes used in textiles .
  • Research Reagent: It can be utilized in biochemical research as a tool for studying enzyme interactions or cellular processes due to its unique chemical structure.

The versatility of this compound makes it valuable in both industrial and research contexts .

Interaction studies involving 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- have focused on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Enzyme Inhibition: Studies may reveal whether this compound inhibits certain enzymes associated with disease pathways, contributing to its potential therapeutic effects.

Understanding these interactions is crucial for optimizing its use in medicinal applications .

Several compounds share structural similarities with 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, each exhibiting unique properties:

Compound NameStructureNotable Properties
1-NaphthalenecarboxamideC₁₁H₉NOExhibits lower solubility compared to 2-naphthalenecarboxamide derivatives.
2-Naphthalenecarboxylic AcidC₁₉H₁₄O₂Stronger acidity; used primarily in dye synthesis.
3-Hydroxy-N-(2-methoxyphenyl)benzamideC₁₈H₁₉NO₂Similar hydroxyl substitution; shows different biological activity profiles.

The uniqueness of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- lies in its specific combination of functional groups that enhance its biological activity while allowing for versatile synthetic routes and applications .

Elemental stoichiometry assigns nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom and three oxygen atoms, giving a calculated molecular weight of 307.34 g/mol [1] [2]. Table 1 collates the primary compositional metrics.

ParameterNumerical valueNotesRef.
Molecular formulaC₁₉H₁₇NO₃Hill order [1]
Exact monoisotopic mass307.121 Da^12C19,^1H17,^14N,^16O_3 isotope pattern [2]
Average molecular weight307.34 g/molIUPAC 2019 isotopic constants [2]
Carbon weight fraction74.25%Computed from atomic weights [1]
Hydrogen weight fraction5.58% [1]
Nitrogen weight fraction4.56% [1]
Oxygen weight fraction15.62% [1]

Research findings

  • Density models generated from X-ray–derived van der Waals volumes predict a crystal density near 1.28–1.33 g cm⁻³, well aligned with bulk density values reported by multiple vendors for analytical-grade material [3] [4].
  • Computational estimates of polar surface area (TPSA = 58.6 Ų) and C log P (~4.2) reveal a moderately lipophilic, hydrogen-bond-capable scaffold [2]. These descriptors underpin the compound’s limited aqueous solubility yet ready solvation in polar aprotic media such as dimethylformamide or pyridine, a trait exploited during azo-coupling dye syntheses [5].

IUPAC Nomenclature and Alternative Names

The preferred IUPAC name generated by the NIST-extended InChI algorithm is “N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide” [6] [7]. Historically, commercial and regulatory literature employs a variety of synonyms; the most prevalent alternatives are summarised below.

DesignationContext of useRef.
Naphtol AS-PHAzoic coupling component terminology [6]
3-Hydroxy-2-naphtho-o-phenetidideClassic dye chemistry texts [6]
2′-Ethoxy-3-hydroxy-2-naphthanilideColour Index listings (CI 37558) [6]
Naphthol OP developerTextile azoic dye manuals [5]
CAS Name: 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-CAS Registry indexing (92-74-0) [1]

The breadth of trivial names mirrors the compound’s century-long utilisation as a diazo-coupling substrate in pigment and vat-dye production.

Chemical Structure and Functional-Group Analysis

Bonding framework

SMILES notation “CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O” faithfully reproduces the connectivity [4]. The molecule is organised around three π-rich segments: (i) an annulated naphthalene ring bearing an ortho-hydroxyl group; (ii) an amide carbonyl flanked by an sp² nitrogen; (iii) a para-ethoxylated phenyl ring attached to the amide nitrogen.

Key functional elements:

  • Secondary amide (–CONH–) contributes one hydrogen-bond donor (N–H) and two acceptor sites (C=O and N) with calculated basicity pK_BH⁺ ≈ −0.3, typical for conjugated aryl amides [2].
  • Phenolic hydroxyl (–OH) on the 3-position is weakly acidic (predicted pK_a ≈ 8.7) [5], capable of engaging in six-membered intramolecular O–H···O═C hydrogen bonding (vide infra).
  • Ethoxy substituent (–O–CH₂–CH₃) increases σ-donation to the attached phenyl, subtly tuning electron density across the amide and reinforcing overall conjugation [6].

Conjugation and resonance

Planarity between the naphthoyl carbonyl and adjacent aromatic rings fosters extensive delocalisation. Density-functional analyses performed on closely related 1-hydroxynaphthalene-2-carboxanilides show HOMO–LUMO gaps in the 4.2 eV range and charge transfer running from phenoxy donor to naphthoyl acceptor [8]. Comparable delocalisation is therefore inferred for the ethoxy-substituted analogue, rationalising its chromophoric behaviour upon azo-coupling with diazonium salts [5].

Intramolecular hydrogen bond

Crystallographic and spectroscopic studies on naphthol-carboxanilide scaffolds demonstrate an O–H···O═C hydrogen bond forming a pseudo-six-membered chelate ring, which stabilises a coplanar arrangement and lowers the phenolic O–H stretching frequency by ~30–60 cm⁻¹ relative to free naphthol [8] [9]. The same motif is predicted for the title compound because the 3-OH and 2-carboxamide carbonyl are held rigidly ortho to one another, with an O···O distance modelled at ~2.65 Å in gas-phase optimisations [2].

Stereochemistry and Conformational Analysis

Absence of stereogenic centres

The constitutional formula contains no sp³ stereocentres and no configurationally stable atropisomeric axes; hence the molecule is achiral in isolation [6].

Preferred molecular conformation

Quantum-mechanical conformational searches over the amide C–N bond and ethoxy C–O bond indicate a global minimum in which:

  • The amide C(O)–N bond adopts partial double-bond character (calculated rotational barrier ≈ 17 kcal mol⁻¹), locking the naphthalene and anilide rings in near coplanarity (dihedral < 6°) [8].
  • The ethoxy group occupies an anti-periplanar orientation relative to the N–H vector, minimising steric clash with peri hydrogen atoms on the naphthalene core [2].
  • Intramolecular O–H···O═C hydrogen bonding enforces an almost planar six-membered pseudo-ring and reduces conformational freedom around the phenoxy–amide linkage [9].

Collectively these features produce a rigid, π-extended scaffold that manifests in sharp melting points (157–158 °C) and limited polymorphism, as documented in vendor characterisation files [3].

Crystal-packing considerations

Although a full single-crystal structure for 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has not yet been deposited in public crystallographic repositories, packing trends can be extrapolated from isostructural analogues such as N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CSD refcode XUHTUR). Those analogues exhibit:

  • head-to-tail N–H···O═C hydrogen-bonded dimers generating R₂²(8) motifs;
  • π–π stacking between naphthalene backbones with centroid separations ca. 3.4–3.7 Å;
  • edge-to-face (C–H···π) contacts involving peri hydrogens and neighbouring aromatic rings [8].

Given the close correspondence in functional groups and steric demand, similar supramolecular synthons are anticipated for the ethoxy derivative, reinforcing a densely packed lattice and agreeing with its measured density [3].

Physical State and Appearance

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- exists as a crystalline solid at room temperature [1] [2]. The compound presents as a shallow rice brown powder with characteristic coloration attributable to the extended conjugated π-electron system spanning the naphthalene backbone and aromatic substituents [1]. The brownish hue results from electronic transitions in the visible region of the electromagnetic spectrum, consistent with the compound's chromophoric properties.

The material exhibits crystalline morphology typical of aromatic carboxamides, displaying prismatic or needle-like crystal habits when recrystallized from appropriate solvents . The solid-state structure is stabilized by intermolecular hydrogen bonding interactions between the hydroxyl group at position 3 of the naphthalene ring and the carboxamide functionality .

Solubility Profile in Various Solvents

SolventSolubilityNotes
WaterInsolubleHydrophobic compound
Sodium carbonate solutionInsolubleNo salt formation under basic conditions
Glacial acetic acidSolubleGood solvent for organic synthesis
EthanolLimited solubilityPoor solubility reported
ChloroformSoluble (for NMR analysis)Common NMR solvent for aromatic compounds

The solubility characteristics of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- reflect its predominantly hydrophobic nature. The compound demonstrates complete insolubility in water and aqueous sodium carbonate solutions, indicating that the hydroxyl group does not readily undergo deprotonation under mildly basic conditions [1]. This behavior is consistent with the pKa value of 8.74 ± 0.40 [1] [2], suggesting the phenolic hydroxyl group is relatively weakly acidic.

The compound exhibits excellent solubility in glacial acetic acid, making this solvent particularly useful for synthetic applications and recrystallization procedures [1]. Limited solubility is observed in ethanol, while good solubility in chloroform facilitates spectroscopic analysis, particularly for nuclear magnetic resonance studies [4].

Melting and Boiling Points

PropertyValueSource
Melting Point (°C)157-158ChemicalBook, ChemSrc, Emco Dyestuff
Boiling Point (°C)436.2 ± 30.0 (Predicted)ChemicalBook, ChemSrc
Flash Point (°C)217.6Emco Dyestuff

The compound exhibits a sharp melting point range of 157-158°C [5] [1] [2], indicating high purity and well-defined crystalline structure. This relatively high melting point is characteristic of aromatic carboxamides with extended conjugation and intermolecular hydrogen bonding capabilities . The narrow melting range suggests minimal polymorphism and stable crystal packing arrangements.

The predicted boiling point of 436.2 ± 30.0°C [1] [2] reflects the substantial molecular weight (307.34 g/mol) and strong intermolecular forces. The elevated boiling point is consistent with the presence of hydrogen bonding donors and acceptors, as well as significant van der Waals interactions between the large aromatic systems.

Spectroscopic Properties

UV-Visible Absorption Spectra

ParameterValue/DescriptionNotes
Absorption Maximum (λmax)Typically 280-320 nm (naphthalene π-π* transitions)Based on naphthalene carboxamide analogues
Molar Extinction Coefficient (ε)High extinction coefficient expected (>10,000 L·mol⁻¹·cm⁻¹)Strong UV absorption due to aromatic system
SolventDMSO, ethanol, or chloroformPolar aprotic solvents preferred
Electronic Transitionsπ→π* transitions in naphthalene and phenyl ringsn→π* transitions also possible
Chromophoric FeaturesExtended conjugation through amide linkageHydroxyl group may affect electronic properties

The UV-Visible absorption spectrum of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is dominated by strong π→π* electronic transitions characteristic of the naphthalene chromophore system [6] [7]. The compound exhibits intense absorption in the 280-320 nm region, consistent with related naphthalene carboxamides [6]. The extended conjugation through the amide linkage enhances the molar extinction coefficient, typically exceeding 10,000 L·mol⁻¹·cm⁻¹ [7].

Infrared Spectroscopy Characterization

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amide)3300-3500Medium-Strong
O-H stretch (phenol)3200-3600 (broad)Strong, broad
C=O stretch (amide I)1650-1680Strong
N-H bend + C-N stretch (amide II)1500-1550Medium
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (ether)1000-1300Strong
C-H bend (aromatic)750-900Medium

The infrared spectrum reveals characteristic absorption bands for all major functional groups present in the molecule [6]. The amide carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹, while the phenolic O-H stretch manifests as a broad, strong absorption in the 3200-3600 cm⁻¹ region [6]. The amide N-H stretch typically appears in the 3300-3500 cm⁻¹ range with medium to strong intensity.

Nuclear Magnetic Resonance Spectroscopy

NMR TypeChemical Shift (ppm)Multiplicity/Notes
¹H NMR - Aromatic protons6.5-8.5Complex multiplets
¹H NMR - Ethoxy CH₃1.3-1.5 (triplet)J ≈ 7 Hz
¹H NMR - Ethoxy CH₂4.0-4.2 (quartet)J ≈ 7 Hz
¹H NMR - NH proton8.5-10.0 (broad)D₂O exchangeable
¹H NMR - OH proton10.0-12.0 (broad)D₂O exchangeable
¹³C NMR - Carbonyl carbon165-175Amide carbonyl
¹³C NMR - Aromatic carbons110-160Naphthalene and phenyl
¹³C NMR - Ethoxy carbons15-65OCH₂CH₃ signals

The ¹H NMR spectrum exhibits complex multiplets in the aromatic region (6.5-8.5 ppm) corresponding to the naphthalene and phenyl ring protons [8] [9]. The ethoxy substituent displays characteristic triplet and quartet patterns for the methyl and methylene groups, respectively, with coupling constants of approximately 7 Hz [8]. Exchangeable protons (NH and OH) appear as broad signals in the downfield region and disappear upon D₂O treatment.

The ¹³C NMR spectrum shows the amide carbonyl carbon in the 165-175 ppm region, while aromatic carbons span the 110-160 ppm range [8] [9]. The ethoxy carbons appear at characteristic chemical shifts between 15-65 ppm.

Mass Spectrometry Analysis

Analysis Typem/z ValueRelative Intensity (%)Assignment
Molecular Ion [M]⁺30720-50Molecular ion peak
Base PeakVariable (compound dependent)100Most abundant fragment
Major Fragment 1279 [M-C₂H₄]⁺30-60Loss of ethylene from ethoxy
Major Fragment 2251 [M-C₄H₈O]⁺20-40Loss of ethoxy + CO
Major Fragment 3171 (naphthalene-related)40-80Naphthalene system fragment
Loss Pattern 128 (CO loss)CommonAmide fragmentation
Loss Pattern 256 (C₄H₈ loss)CommonEthoxy group fragmentation

Mass spectrometric analysis reveals the molecular ion peak at m/z 307, corresponding to the molecular weight of 307.34 g/mol [10]. Common fragmentation patterns include loss of ethylene (m/z 279) and loss of the ethoxy group combined with carbon monoxide (m/z 251) [10]. The naphthalene-containing fragment at m/z 171 represents a significant portion of the molecular backbone and appears as a prominent peak in the spectrum.

Crystallographic Data

ParameterValueNotes
Crystal SystemMonoclinic (expected)Based on similar naphthalene carboxamides
Space GroupP2₁/c (common for this type)Most common space group for organics
Unit Cell Parameter a (Å)10-15 (estimated)Extrapolated from analogues
Unit Cell Parameter b (Å)8-12 (estimated)Extrapolated from analogues
Unit Cell Parameter c (Å)15-20 (estimated)Extrapolated from analogues
Unit Cell Volume (ų)1200-2000 (estimated)Calculated from unit cell parameters
Z (molecules per unit cell)4 (typical)Standard for organic compounds
Density (calculated, g/cm³)1.25-1.35Consistent with experimental density
Crystal HabitPrismatic or needle-likeTypical for aromatic amides
ColorPale yellow to brownDue to extended conjugation

While complete single-crystal X-ray diffraction data for 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has not been deposited in public crystallographic databases, structural analysis of closely related naphthalene carboxamide analogues provides insight into the expected crystallographic parameters [11] [12]. The compound likely crystallizes in the monoclinic crystal system with space group P2₁/c, which is the most common space group for organic molecules [12] [13].

Quantum mechanical conformational analyses of analogous compounds indicate a rigid, π-extended molecular scaffold with limited conformational flexibility . The calculated density of 1.273 ± 0.06 g/cm³ [1] [2] agrees well with the experimental density measurements, supporting the estimated unit cell parameters and packing arrangements.

The crystal structure is expected to be stabilized by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group and the amide functionality [13]. π-π stacking interactions between naphthalene rings in adjacent molecules contribute additional stabilization to the crystal lattice [11] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowde

XLogP3

4.5

Exact Mass

307.1208

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5KBB37245W

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H317 (53.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (37.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (45.78%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-74-0
68556-17-2

Wikipedia

3-hydroxy-2-naphtho-O-phenetidide

General Manufacturing Information

Synthetic dye and pigment manufacturing
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: [Classification of water-polluting substances]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2011 Feb;54(2):251-2. doi: 10.1007/s00103-010-1215-8. German. PubMed PMID: 21290283.
2: [Classification of water-polluting substances]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2012 Feb;55(2):278. doi: 10.1007/s00103-011-1424-9. German. PubMed PMID: 22290173.
3: [Classification of water-polluting substances]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2011 Jun;54(6):786-8. doi: 10.1007/s00103-011-1313-2. German. PubMed PMID: 21626385.
4: [Classification of water-polluting materials]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2004 Sep;47(9):919-20. German. PubMed PMID: 15378182.
5: [Classification of water endangering materials]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2005 Jun;48(6):723. German. PubMed PMID: 15983853.

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